molecular formula C24H21ClN2 B10920159 1-(3-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(3-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10920159
M. Wt: 372.9 g/mol
InChI Key: ZIUCPCPZKHTVGV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and two methylphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 3-chlorophenylhydrazine with 4-methylacetophenone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Shares a similar pyrazole core but differs in the substitution pattern.

    3-Chloromethcathinone: Contains a chlorophenyl group but belongs to the cathinone class of compounds.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A triazole derivative with a similar chlorophenyl group.

Uniqueness: 1-(3-Chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and methylphenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H21ClN2

Molecular Weight

372.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H21ClN2/c1-16-7-11-19(12-8-16)23-18(3)24(20-13-9-17(2)10-14-20)27(26-23)22-6-4-5-21(25)15-22/h4-15H,1-3H3

InChI Key

ZIUCPCPZKHTVGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C)C

Origin of Product

United States

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